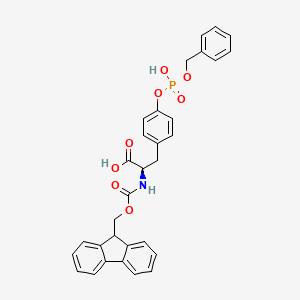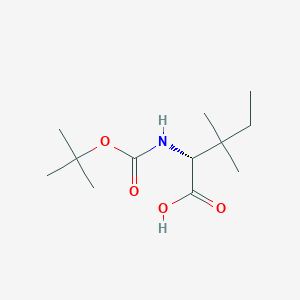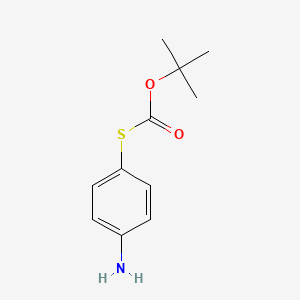
Ethyl 4-(trifluoromethylthio)phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(trifluoromethylthio)phenylacetate, also known as ethyl trifluoromethylthiophenylacetate (ETTPA), is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of around 135°C. ETTPA is a useful compound for a variety of research purposes, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
ETTPA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organometallic compounds, such as organosilicon compounds and metal-organic frameworks. ETTPA is also used in the study of enzyme kinetics, as it can be used to modulate the activity of enzymes. In addition, it has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
作用機序
The mechanism of action of ETTPA is not well understood. However, it is believed that the compound binds to proteins and enzymes, and modulates their activity. It is thought that the trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethio group of ETTPA is responsible for its ability to bind to proteins and enzymes. This binding is thought to alter the structure of the proteins and enzymes, which in turn leads to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETTPA are not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It is also thought to have an inhibitory effect on the activity of certain proteins, such as phosphatases and kinases. In addition, it has been suggested that ETTPA may have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
ETTPA has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used to modulate the activity of enzymes and proteins. In addition, it can be used in a variety of research applications, including organic synthesis, enzyme kinetics, and drug mechanism of action studies.
However, there are also some limitations to using ETTPA in laboratory experiments. It is not a very soluble compound, so it can be difficult to work with in aqueous solutions. In addition, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place. Finally, it is toxic if ingested, so it must be handled with care.
将来の方向性
The future directions for research on ETTPA are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, as well as to explore new applications for the compound. Finally, research could be done to optimize the use of ETTPA in laboratory experiments, such as by improving its solubility or developing new methods of storage.
合成法
ETTPA can be synthesized through a variety of methods. The most common method involves the reaction of trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol and Ethyl 4-(trifluoromethylthio)phenylacetate acetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at a temperature of around 70-80°C and the product is then purified by distillation. Other methods of synthesis involve the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol, or the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethioacetaldehyde in the presence of a base.
特性
IUPAC Name |
ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCMHYTEBAEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethylthio)phenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














